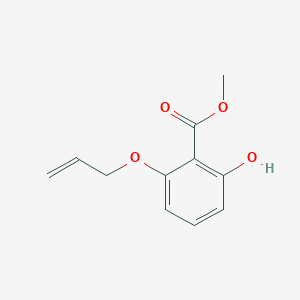

Methyl 2-(allyloxy)-6-hydroxybenzoate

Description

The compound Methyl 2-(allyloxy)-6-hydroxybenzoate belongs to the family of substituted aromatic esters. Its structure, featuring a benzene (B151609) ring modified with a methyl ester, a hydroxyl group, and an allyloxy group, presents a unique combination of reactive sites. This configuration makes it a compelling subject for theoretical exploration within several domains of organic chemistry, from synthetic methodology to the study of reaction mechanisms.

This compound is fundamentally a benzoate (B1203000) ester and a phenolic derivative. These two classes of compounds are ubiquitous in organic chemistry and are known for their diverse applications and reactivity.

Benzoate Esters: Benzoate esters are characterized by the R-COO-R' functional group, where one R group is a phenyl ring. They are commonly synthesized through the Fischer esterification of benzoic acid with an alcohol or by reacting a benzoyl chloride with an alcohol. organic-chemistry.org These esters are prevalent in the fragrance and food industries and serve as important intermediates in organic synthesis. researchgate.netnih.gov The ester group can undergo various transformations, most notably hydrolysis back to the corresponding carboxylic acid and alcohol, and reduction to yield alcohols. organic-chemistry.org The stability and reactivity of the ester can be influenced by substituents on the aromatic ring. researchgate.netnih.gov

Phenolic Derivatives: Phenols are compounds where a hydroxyl (-OH) group is directly attached to an aromatic ring. ncert.nic.in This direct attachment confers unique properties that distinguish them from aliphatic alcohols. libretexts.org The lone pair of electrons on the oxygen atom can delocalize into the benzene ring, which increases the acidity of the hydroxyl proton and stabilizes the corresponding phenoxide ion. ncert.nic.inquora.com Phenols are crucial starting materials for synthesizing a vast range of products, including polymers, pharmaceuticals, and agrochemicals. oregonstate.edu Their aromatic ring is highly activated towards electrophilic substitution, typically at the ortho and para positions relative to the hydroxyl group. solubilityofthings.com

| Reaction Type | Description | General Reagents |

|---|---|---|

| Hydrolysis (Saponification) | Cleavage of the ester bond to form a carboxylate salt and an alcohol. | Aqueous base (e.g., NaOH, KOH), followed by acid workup. |

| Reduction | Reduction of the ester to primary alcohols. | Strong reducing agents (e.g., LiAlH₄). organic-chemistry.org |

| Transesterification | Exchange of the alcohol portion of the ester with a different alcohol. | An alcohol in the presence of an acid or base catalyst. |

| Aminolysis | Reaction with ammonia (B1221849) or amines to form amides. | Ammonia (NH₃) or a primary/secondary amine. organic-chemistry.org |

The specific reactivity of this compound is dictated by the interplay between its hydroxyl and allyloxy functional groups.

Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide. ncert.nic.in This phenoxide is a potent nucleophile. The hydroxyl group also strongly directs incoming electrophiles to the ortho and para positions of the aromatic ring. solubilityofthings.com In the context of this molecule, the position para to the hydroxyl group is already substituted, suggesting that further electrophilic substitution would be directed to the remaining ortho position (C4). The reactivity of a phenolic hydroxyl group differs significantly from an alcoholic one, as the C-O bond in phenols has partial double bond character due to resonance, making it much stronger and less susceptible to substitution reactions. ncert.nic.inyoutube.com

Allyloxy Group (-O-CH₂CH=CH₂): The allyloxy group consists of an allyl group attached to the phenolic oxygen. This functional group is of paramount importance because it is a precursor for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. youtube.com Upon heating, an allyl aryl ether undergoes a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement where the allyl group migrates from the oxygen atom to an ortho position on the aromatic ring. wikipedia.org If both ortho positions are blocked, a subsequent rearrangement can lead to the para-substituted product. wikipedia.org The regioselectivity of this rearrangement can be influenced by the electronic nature of other substituents on the ring. chemrxiv.orgresearchgate.net

| Functional Group | Key Reaction | Description |

|---|---|---|

| Phenolic Hydroxyl | Acid-Base Reaction | Acts as a weak acid, readily forming a phenoxide ion with base. ncert.nic.in |

| Phenolic Hydroxyl | Electrophilic Aromatic Substitution | Strongly activates and directs incoming electrophiles to ortho/para positions. solubilityofthings.com |

| Allyloxy | Claisen Rearrangement | Thermally induced chemrxiv.orgchemrxiv.org-sigmatropic rearrangement to form an ortho-allyl phenol (B47542). youtube.comwikipedia.org |

| Allyloxy (Alkene) | Alkene Addition Reactions | The double bond can undergo reactions like hydrogenation, halogenation, and oxidation. |

While specific research on this compound is scarce, the academic relevance of its core structure is significant. Research on substituted phenols and benzoate esters is a cornerstone of synthetic chemistry, aimed at creating complex molecules with controlled regiochemistry. oregonstate.edu

The synthesis of highly substituted phenols is a persistent challenge. oregonstate.edu Strategies often involve leveraging the directing effects of existing functional groups or employing rearrangement reactions. The Claisen rearrangement of allyl aryl ethers is a classic strategy to reliably install an alkyl group at the ortho-position. oregonstate.edu For a molecule like this compound, the Claisen rearrangement would be a primary expected reaction, potentially yielding Methyl 2,6-dihydroxy-3-allylbenzoate. This transformation would be a key step in building a more complex, polysubstituted aromatic ring.

Furthermore, functionalized benzoate esters are frequently used as building blocks in the synthesis of pharmaceuticals and advanced materials. researchgate.netnih.gov The ester and hydroxyl groups can be modified or used as handles for further synthetic transformations. For instance, the synthesis of various biologically active compounds often starts from commercially available substituted hydroxybenzoates. The study of such scaffolds helps in developing new synthetic routes and understanding structure-activity relationships, where the position and electronic nature of substituents can dramatically alter a molecule's properties. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-6-prop-2-enoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-7-15-9-6-4-5-8(12)10(9)11(13)14-2/h3-6,12H,1,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGRYXWYGRAMGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1OCC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Transformations of Methyl 2 Allyloxy 6 Hydroxybenzoate and Its Analogues

Foundational Synthetic Routes to the Benzoate (B1203000) Core

The synthesis of Methyl 2-(allyloxy)-6-hydroxybenzoate typically begins with the construction of the methyl 2,6-dihydroxybenzoate (B8749050) core, which is then followed by selective allylation.

Esterification Reactions for Methyl Benzoates

The initial step in forming the benzoate core is the esterification of the corresponding carboxylic acid. The Fischer-Speier esterification is a classic and widely used method for this purpose. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, in this case, methanol (B129727), to produce the methyl ester.

For the synthesis of Methyl 2,6-dihydroxybenzoate, the precursor 2,6-dihydroxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. prepchem.com The mixture is typically heated under reflux for an extended period to drive the reaction toward completion. prepchem.com The yield and efficiency of the esterification can be influenced by factors such as the molar ratio of the alcohol to the carboxylic acid, with an excess of the alcohol often used to shift the equilibrium towards the product. cabidigitallibrary.org Alternative catalysts, like sodium hydrogen sulfate, have also been employed in esterifications of similar hydroxybenzoic acids. google.com

| Starting Material | Alcohol | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Dihydroxybenzoic acid | Methanol | H₂SO₄ | Reflux, 24 hours | 34% | prepchem.com |

| p-Hydroxybenzoic acid | Methanol | H₂SO₄ | Reflux, 1 hour | 86.1% (with 3x excess MeOH) | cabidigitallibrary.org |

| p-Hydroxybenzoic acid | Methanol | NaHSO₄ | Microwave, 450W, 3-18 min | 95.5% | google.com |

Phenolic Alkylation Strategies (e.g., Allylation via Williamson Ether Synthesis)

Following the formation of Methyl 2,6-dihydroxybenzoate, the next foundational step is the introduction of the allyl group. The Williamson ether synthesis is the most common and versatile method for this transformation. acs.orgmasterorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism where a phenoxide ion, generated by deprotonating a phenol (B47542) with a suitable base, acts as a nucleophile and attacks an alkyl halide. masterorganicchemistry.com

In the synthesis of this compound, the precursor Methyl 2,6-dihydroxybenzoate is treated with an allyl halide, such as allyl bromide, in the presence of a base. chemicalbook.com The choice of base and solvent is crucial for the reaction's success. Common bases include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), while solvents like acetonitrile (B52724) or dimethylformamide (DMF) are frequently used. chemicalbook.comorganic-synthesis.com The reaction involves the deprotonation of one of the phenolic hydroxyl groups to form a phenoxide, which then attacks the allyl bromide to form the allyl ether linkage. organic-synthesis.com A significant challenge in this step is achieving selective allylation at the C2-hydroxyl group while leaving the C6-hydroxyl group intact, a topic further explored in section 2.2.3.

| Phenol Derivative | Alkylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Methyl Salicylate | Allyl bromide | K₂CO₃ | Acetonitrile | 50 °C | chemicalbook.com |

| General Phenols | Allyl halide | K₂CO₃ or Cs₂CO₃ | Acetonitrile | Room Temp to Reflux | organic-synthesis.com |

| Methyl 3,5-dihydroxybenzoate | (Bromomethyl)cyclohexane | K₂CO₃ | DMF | 80 °C | fordham.edu |

Advanced Synthetic Approaches

Modern organic synthesis emphasizes efficiency, selectivity, and the use of catalytic methods. These principles are applied to the synthesis of this compound through advanced catalytic pathways and one-pot procedures.

Catalytic Reaction Pathways (e.g., Palladium-mediated Couplings)

Palladium catalysis is a cornerstone of modern C-C and C-heteroatom bond formation. nih.gov While the Williamson ether synthesis remains the workhorse for creating the allyloxy bond in the target molecule, palladium catalysis offers powerful methods for subsequent transformations, or "chemo-transformations." researchgate.net For instance, 2-allylphenols, which can be formed from the Claisen rearrangement of aryl allyl ethers, are valuable precursors for palladium-induced heterocyclization reactions to generate benzo[b]furan derivatives. researchgate.net This highlights a pathway where the initially installed allyl group on the benzoate core can be further elaborated into more complex heterocyclic structures through palladium catalysis. researchgate.net

One-Pot Synthesis Techniques for Enhanced Efficiency

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly desirable as they reduce reaction time, purification steps, and chemical waste. researchgate.net A one-pot approach to this compound could be envisioned starting from 2,6-dihydroxybenzoic acid. This would involve an initial acid-catalyzed esterification, followed by neutralization and the direct addition of a base and allyl bromide to effect the selective O-allylation without isolating the intermediate, Methyl 2,6-dihydroxybenzoate. The success of such a procedure would hinge on the careful control of reaction conditions to manage the chemoselectivity of the allylation step. Similar one-pot strategies have been successfully employed for the synthesis of other aryloxy derivatives, demonstrating the feasibility of combining deprotonation and nucleophilic substitution steps efficiently. nih.gov

Chemo- and Regioselective Functionalization Strategies

The synthesis of this compound from Methyl 2,6-dihydroxybenzoate presents a significant challenge in regioselectivity: how to selectively functionalize the C2-hydroxyl group over the C6-hydroxyl group. Achieving such selectivity is a key aspect of advanced synthetic strategy.

Research on analogous systems, such as the alkylation of Methyl 3,5-dihydroxybenzoate, has shown that mono-alkylation can be favored over di-alkylation by carefully controlling the reaction conditions. fordham.edu By modifying the stoichiometry of the alkylating agent, the choice of base, the solvent, and the reaction temperature, it is possible to isolate the mono-ether product in significant yield. fordham.edu These principles are directly applicable to the selective allylation of Methyl 2,6-dihydroxybenzoate. For example, using a slight excess of the base but a controlled, sub-stoichiometric amount of allyl bromide could favor mono-allylation. Furthermore, the inherent electronic and steric differences between the two hydroxyl groups can be exploited. The C6-hydroxyl group may participate in intramolecular hydrogen bonding with the adjacent ester's carbonyl oxygen, potentially reducing its nucleophilicity and making the C2-hydroxyl group more available for alkylation under kinetically controlled conditions. The development of catalytic methods that can directly distinguish between similar functional groups is an active area of research. nih.govnih.gov

Chemical Reactivity and Derivative Synthesis

The unique arrangement of the allyl ether, hydroxyl, and ester groups on the benzene (B151609) ring of this compound provides a versatile platform for a variety of chemical transformations.

The allyl group is a key reactive center in the molecule, susceptible to a range of synthetically useful reactions.

Claisen Rearrangement: The aromatic Claisen rearrangement is a powerful carbon-carbon bond-forming reaction. organic-chemistry.org When heated, allyl aryl ethers undergo a nih.govnih.gov-sigmatropic rearrangement. organic-chemistry.org In the case of this compound, this would involve the migration of the allyl group from the ether oxygen to the ortho position of the benzene ring, followed by tautomerization to restore aromaticity. organic-chemistry.org If both ortho positions are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement. organic-chemistry.org The reaction is typically performed at high temperatures, although catalysts can be used to lower the reaction temperature. organic-chemistry.orgescholarship.org Studies on related systems, such as allyloxynaphthoquinones, have shown that the mechanism of the Claisen rearrangement can be influenced by the solvent, with different mechanisms operating in protic versus aprotic solvents. rsc.org

Olefin Metathesis: Olefin metathesis is a reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, often catalyzed by transition metal complexes like those containing ruthenium or molybdenum. wikipedia.org While specific examples involving this compound are not prevalent in the searched literature, the allyl group can, in principle, participate in various types of metathesis reactions, such as cross-metathesis with other olefins to introduce new functional groups. For instance, a related strategy involved the use of olefin cross-metathesis as a key step in the synthesis of complex molecules. researchgate.net

Allyl Ether Cleavage: The cleavage of the allyl ether to reveal the free phenol is a common transformation. A variety of reagents can be employed for this purpose under different conditions. organic-chemistry.org For example, palladium(0) catalysts in the presence of a suitable scavenger can facilitate the deallylation. researchgate.net Other methods include the use of tert-butyllithium (B1211817), which proceeds via an S_N2' mechanism, and oxidative cleavage protocols. organic-chemistry.org The choice of method often depends on the presence of other functional groups in the molecule. For instance, some methods allow for the selective cleavage of aryl allyl ethers in the presence of alkyl allyl ethers. organic-chemistry.org

The hydroxyl and ester groups offer additional sites for chemical modification.

Derivatization: The phenolic hydroxyl group can be readily derivatized. For instance, it can be converted into other ether or ester groups. To improve the detection sensitivity in analytical methods like mass spectrometry, the hydroxyl group of related hydroxybenzoates has been derivatized using various sulfonyl chlorides, such as dansyl chloride. nih.gov

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. For example, the hydrolysis of methylparaben (methyl 4-hydroxybenzoate) can be achieved using sodium hydroxide (B78521) in a mixture of water and methanol. chemspider.comnih.gov The kinetics of alkaline hydrolysis of related methyl benzoates have been studied, revealing the participation of tetrahedral intermediates. researchgate.net The rate of hydrolysis can be influenced by the solvent composition. researchgate.net

Acylation: The phenolic hydroxyl group can undergo acylation to form an ester. This reaction is a common method for protecting the hydroxyl group or for introducing specific functionalities. While direct examples for this compound were not found, the general principle of Friedel-Crafts acylation is a well-established method for introducing acyl groups onto aromatic rings, although it primarily targets the aromatic ring itself rather than the hydroxyl group directly. youtube.com

The structure of this compound is a precursor for the synthesis of more complex ring systems.

Following the Claisen rearrangement, the newly introduced allyl group and the adjacent hydroxyl and ester functionalities can be utilized to construct fused ring systems. For example, Claisen rearrangement of 1-hydroxy-3-(3-methylbut-2-enyloxy)xanthones, which have a similar reactive arrangement, leads to the formation of both linearly and angularly condensed dihydrofuro derivatives through spontaneous cyclization of the rearranged intermediate. rsc.org This suggests that the product of the Claisen rearrangement of this compound could be a valuable intermediate for synthesizing various heterocyclic compounds.

Mechanistic Investigations of Key Transformations

The mechanism of the Claisen rearrangement is well-studied and generally proceeds through a concerted, pericyclic nih.govnih.gov-sigmatropic shift via a chair-like transition state. organic-chemistry.org The reaction is often thermally induced but can be catalyzed by Lewis acids or other reagents that accelerate the process. organic-chemistry.orgescholarship.org Recent studies have explored cationic Claisen rearrangements, where the reaction is accelerated by a positive charge. escholarship.org

The mechanism of olefin metathesis, elucidated by Chauvin, involves the formation of a metallacyclobutane intermediate through the [2+2] cycloaddition of an alkene to a transition metal alkylidene complex. wikipedia.org

The cleavage of allyl ethers can proceed through different mechanisms depending on the reagents used. Palladium-catalyzed deallylation typically involves the formation of a π-allyl palladium complex. organic-chemistry.org In contrast, cleavage with tert-butyllithium is proposed to occur via an S_N2' pathway. organic-chemistry.org

The hydrolysis of esters under basic conditions (saponification) involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, leading to a tetrahedral intermediate which then collapses to give the carboxylate and the alcohol. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Allyloxy 6 Hydroxybenzoate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution 1D NMR (¹H, ¹³C) for Structural Connectivity and Proton Environments

One-dimensional NMR spectra (¹H and ¹³C) are fundamental for identifying the different chemical environments of protons and carbons within the molecule.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. For Methyl 2-(allyloxy)-6-hydroxybenzoate, the expected signals would correspond to the aromatic protons, the protons of the allyl group, the methyl ester protons, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituent groups on the benzene (B151609) ring.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. docbrown.info The spectrum for this compound is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in its structure, unless there is an accidental overlap of signals. docbrown.info The chemical shifts of the carbons in the benzene ring are particularly informative about the substitution pattern. chemicalbook.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following data are predicted values based on the analysis of structurally similar compounds, as specific experimental data for this compound is not widely published. Actual experimental values may vary.

| Atom Position | ¹H NMR Predicted δ (ppm) | ¹³C NMR Predicted δ (ppm) | ¹H Multiplicity |

|---|---|---|---|

| -COOCH₃ | ~3.9 | ~52.5 | s (singlet) |

| -OH | ~11.0 (variable) | - | br s (broad singlet) |

| Aromatic C1 (-COOCH₃) | - | ~108.0 | - |

| Aromatic C2 (-O-allyl) | - | ~160.0 | - |

| Aromatic C3 | ~6.6 | ~102.0 | d (doublet) |

| Aromatic C4 | ~7.3 | ~134.0 | t (triplet) |

| Aromatic C5 | ~6.5 | ~107.0 | d (doublet) |

| Aromatic C6 (-OH) | - | ~162.0 | - |

| -C=O | - | ~171.0 | - |

| Allyl -O-CH₂- | ~4.6 | ~70.0 | d (doublet) |

| Allyl -CH= | ~6.0 | ~132.0 | m (multiplet) |

| Allyl =CH₂ | ~5.3 | ~118.0 | m (multiplet) |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Elucidation of Complex Spin Systems and Long-Range Correlations

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei. princeton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org For this compound, COSY would show correlations between the adjacent aromatic protons (H4 with H3 and H5) and within the allyl group's spin system (-O-CH₂-CH=CH₂).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). sdsu.eduscience.gov This technique is invaluable for assigning the signals in the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds). youtube.com It is key for piecing together the molecular skeleton. Key HMBC correlations would include the signal from the methyl ester protons (-OCH₃) to the carbonyl carbon (C=O) and the C1 of the aromatic ring, and correlations from the allylic protons to the C2 of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This provides crucial information about the 3D structure and conformation of the molecule. For instance, NOESY could show correlations between the allylic -OCH₂- protons and the aromatic proton at C3, confirming their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry is a powerful tool used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. nih.govcsic.es

For this compound (molecular formula C₁₁H₁₂O₄), the calculated exact mass is 208.0736 g/mol . HRMS analysis would confirm this elemental composition, distinguishing it from other compounds with the same nominal mass.

Furthermore, by analyzing the fragmentation patterns under ionization, HRMS provides insights into the molecule's structure. fda.gov Common fragmentation pathways for this compound would likely involve:

Loss of the allyl group (C₃H₅•), resulting in a fragment ion.

Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group.

Cleavage of the ester group itself.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Conformational Insights

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. This technique is excellent for identifying the functional groups present in a molecule. docbrown.info The FT-IR spectrum of this compound would be unique, acting as a molecular "fingerprint". docbrown.info

Interactive Data Table: Predicted FT-IR Absorption Bands Note: The following data are predicted values based on characteristic infrared absorption frequencies for known functional groups. docbrown.infomdpi.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3200-3500 (broad) | O-H stretch | Phenolic -OH |

| ~3010-3100 | C-H stretch | Aromatic & Alkene |

| ~2850-2960 | C-H stretch | Aliphatic (methyl, allyl) |

| ~1685 | C=O stretch | Ester (intramolecular H-bonding) |

| ~1645 | C=C stretch | Alkene (allyl) |

| ~1580, 1470 | C=C stretch | Aromatic ring |

| ~1250, 1150 | C-O stretch | Ester & Aryl ether |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. The substituted benzene ring in this compound acts as a chromophore. The absorption maxima (λmax) are sensitive to the nature and position of the substituents. Based on similar phenolic compounds, absorption bands in the regions of 240-260 nm and 300-330 nm would be expected. nist.govglobalresearchonline.net

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Phenolic compounds often exhibit fluorescence. The specific emission spectrum, quantum yield, and lifetime would provide detailed insights into the molecule's excited state properties, but this requires experimental measurement.

Solid-State Structural Analysis (e.g., Powder X-ray Diffraction) for Crystalline Phase Characterization

If this compound is obtained as a crystalline solid, Powder X-ray Diffraction (PXRD) can be used to characterize its solid-state structure. researchgate.net This technique involves directing X-rays at a powdered sample and analyzing the resulting diffraction pattern. The pattern is unique to the compound's crystal lattice and can be used to:

Confirm the crystallinity of the material.

Identify the specific crystalline phase (polymorph).

Determine the unit cell parameters and crystal system.

This analysis is crucial for understanding the physical properties of the compound in its solid form, but no published PXRD data for this specific compound is currently available.

Theoretical and Computational Investigations of Methyl 2 Allyloxy 6 Hydroxybenzoate

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the allyloxy side chain in Methyl 2-(allyloxy)-6-hydroxybenzoate means the molecule can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. nih.gov This is typically achieved by mapping the potential energy surface (PES) as a function of key dihedral angles. researchgate.netrsc.org

Computational Spectroscopy (e.g., Prediction of NMR, IR, and UV-Vis Spectra)

Computational methods are a powerful tool for predicting and interpreting spectroscopic data. researchgate.net For this compound, DFT calculations can simulate its key spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. researchgate.net These theoretical frequencies are often scaled by a constant factor to correct for anharmonicity and other systematic errors in the DFT method. nih.gov The predicted spectrum helps in assigning the vibrational modes observed in an experimental FT-IR spectrum, such as the characteristic stretches for the O-H, C=O, C-O, and aromatic C-H bonds. nih.gov

NMR Spectroscopy: The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.govepstem.net These calculations provide theoretical chemical shifts for each nucleus in the molecule. Comparing the predicted shifts with experimental data is a robust method for structure verification. scispace.com

UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) is predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the positions and intensities of the peaks in the experimental UV-Vis spectrum. This analysis offers insight into the electronic structure and the nature of the orbitals involved in the electronic transitions.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl | ~3500-3600 |

| C-H Stretch | Aromatic | ~3050-3100 |

| C-H Stretch | Aliphatic (allyl, methyl) | ~2900-3000 |

| C=O Stretch | Ester | ~1720-1740 |

| C=C Stretch | Allyl & Aromatic | ~1600-1650 |

| C-O Stretch | Ether & Ester | ~1200-1300 |

Note: This table is illustrative and presents expected ranges. Actual values depend on the specific computational method and basis set.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis for Reactivity Preferences

To understand the chemical reactivity of this compound, an analysis of its Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) is essential.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. researchgate.net It visually indicates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. For this molecule, such regions would be expected around the oxygen atoms of the hydroxyl, carbonyl, and ether groups. researchgate.net Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack, expected around the acidic hydrogen of the hydroxyl group. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: FMO theory simplifies reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. researchgate.net The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich benzene (B151609) ring and the oxygen atoms, while the LUMO is expected to be centered around the carbonyl group and the aromatic ring. nih.gov

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of interest for applications in optoelectronics and telecommunications. researchgate.net The NLO response of a molecule is determined by its hyperpolarizability. Computational chemistry allows for the prediction of these properties.

The first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation (SHG), a primary NLO phenomenon. researchgate.net DFT calculations, often using the finite field approach, can be used to compute the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) of this compound. nih.govresearchgate.net Molecules with large hyperpolarizability values typically possess a strong electron donor group and a strong electron acceptor group connected by a π-conjugated system, which facilitates intramolecular charge transfer. researchgate.net In this compound, the hydroxyl and allyloxy groups act as electron donors, while the methyl ester group can act as an acceptor, suggesting potential for NLO activity. The calculated hyperpolarizability is often compared to that of a standard NLO material like urea (B33335) to gauge its potential. researchgate.net

Table 3: Illustrative Calculated NLO Properties

| Property | Symbol | Illustrative Value | Unit |

| Dipole Moment | μ | ~2-4 | Debye |

| Mean Polarizability | α | ~15-20 x 10⁻²⁴ | esu |

| First Hyperpolarizability | β | ~5-15 x 10⁻³⁰ | esu |

Note: This table is illustrative. Actual values are highly dependent on the computational method.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) studies are pivotal computational tools in modern drug discovery and development. These methodologies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (SPR). At present, specific QSAR or SPR modeling studies dedicated exclusively to this compound are not available in publicly accessible scientific literature. Such studies require a dataset of structurally related compounds with experimentally determined biological activities or properties, which has not been established for this particular molecule and its analogs.

However, the principles of QSAR and SPR provide a framework for how the biological activity and properties of this compound could be theoretically analyzed and predicted if such a dataset were available.

A typical QSAR/SPR study involves the following key steps:

Data Set Selection: A series of structurally similar compounds with a range of biological activities or properties would be selected. For a QSAR study on this compound, one might synthesize a series of analogs with variations in the allyloxy or hydroxyl groups, or substitutions on the benzene ring.

Descriptor Calculation: A wide array of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices) properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity or property. nih.gov

Model Validation: The predictive power of the developed model is rigorously assessed using statistical metrics. Common validation parameters include the squared correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated squared correlation coefficient (Q²), which assesses the model's predictive ability. nih.gov An R² value close to 1 and a Q² value typically greater than 0.5 are considered indicative of a robust model. nih.govnih.gov

Hypothetical QSAR Data Table for this compound Analogs

To illustrate the type of data required for a QSAR study, the following table presents hypothetical data for a series of analogs of this compound. The biological activity is represented as the half-maximal inhibitory concentration (IC50) against a hypothetical enzyme target. The molecular descriptors are examples of those that would be calculated and used in model development.

| Compound | R-Group Modification | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | IC50 (µM) |

| This compound | -H | 2.5 | 208.21 | 55.76 | 15.2 |

| Analog 1 | -CH₃ | 3.0 | 222.24 | 55.76 | 10.5 |

| Analog 2 | -Cl | 3.2 | 242.65 | 55.76 | 8.1 |

| Analog 3 | -OCH₃ | 2.4 | 238.24 | 64.99 | 18.9 |

| Analog 4 | -NO₂ | 2.3 | 253.21 | 101.59 | 25.4 |

This table is for illustrative purposes only. The data are not from actual experiments.

Hypothetical SPR Data Table for this compound Analogs

Similarly, an SPR study would correlate molecular descriptors with a physicochemical property, such as aqueous solubility.

| Compound | R-Group Modification | LogP | Number of Rotatable Bonds | Hydrogen Bond Donors | Aqueous Solubility (mg/L) |

| This compound | -H | 2.5 | 4 | 1 | 550 |

| Analog 1 | -CH₃ | 3.0 | 4 | 1 | 320 |

| Analog 2 | -Cl | 3.2 | 4 | 1 | 210 |

| Analog 3 | -OCH₃ | 2.4 | 5 | 1 | 610 |

| Analog 4 | -NO₂ | 2.3 | 5 | 1 | 480 |

This table is for illustrative purposes only. The data are not from actual experiments.

In a real research context, once a validated QSAR or SPR model is established, it can be used to predict the activity or property of new, unsynthesized compounds. nih.gov This predictive capability is highly valuable as it allows for the rational design of more potent or property-optimized molecules, thereby saving significant time and resources in the drug discovery pipeline. For instance, based on the contour maps generated from a 3D-QSAR method like Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can identify regions around the molecule where steric bulk or specific electronic features are favorable or unfavorable for activity, guiding further chemical modifications. nih.gov

Biological and Biochemical Evaluation of Methyl 2 Allyloxy 6 Hydroxybenzoate in Vitro and in Silico Perspectives

In Silico Biological Evaluation

In silico methods, which utilize computer simulations, are invaluable tools in modern drug discovery for predicting the biological activity of compounds and understanding their mechanism of action at a molecular level.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target macromolecule, typically a protein. nih.gov This method is instrumental in understanding the interactions between a ligand and its receptor, which can help in rational drug design.

In a hypothetical molecular docking study of Methyl 2-(allyloxy)-6-hydroxybenzoate, the compound would be docked into the active site of a relevant biological target. The results would provide insights into:

Binding Affinity: A scoring function is used to estimate the binding energy, which indicates the strength of the interaction between the ligand and the target.

Binding Pose: The simulation predicts the most stable conformation of the ligand within the binding site.

Key Interactions: It identifies specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein.

A study on benzoic acid derivatives targeting the SARS-CoV-2 main protease utilized molecular docking to predict their binding affinities and interactions with the active site residues. nih.gov For example, it was found that certain gallate derivatives formed hydrogen bonds with specific amino acid residues like CYS145 and SER144. nih.gov

The following table illustrates the type of data that could be generated from a molecular docking study of this compound against a hypothetical protein target.

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | Hypothetical Value | Hypothetical Residues (e.g., Arg123, His45) |

| Analogue 1 | Hypothetical Value | Hypothetical Residues |

| Analogue 2 | Hypothetical Value | Hypothetical Residues |

This table is for illustrative purposes only and does not represent actual experimental data.

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This method can be either ligand-based or structure-based.

Ligand-based virtual screening involves searching for molecules that are structurally similar to a known active compound.

Structure-based virtual screening uses the 3D structure of the target protein to dock a library of compounds and select those with the best predicted binding affinity.

Pharmacophore-based virtual screening is a powerful approach that uses a 3D model of the essential features required for biological activity to filter compound databases. mdpi.com This technique aids in identifying novel chemical scaffolds that could be potential lead candidates.

For this compound, if a target protein is identified, a virtual screening campaign could be initiated to discover other compounds with potentially higher activity. The process would involve screening a large database of compounds against the target's binding site and prioritizing hits based on their docking scores and predicted interactions. A study on the identification of dual inhibitors for CDK4/6 and aromatase successfully employed a structure-based pharmacophore model to screen a database and identify potential lead candidates. mdpi.com

Binding Site Analysis and Pharmacophore Modeling

A thorough analysis of the binding site of a target protein is crucial for understanding the structural requirements for ligand binding. This analysis helps in identifying key amino acid residues that are essential for interaction and provides a basis for designing more potent and selective inhibitors.

Pharmacophore modeling is a technique that describes the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). wustl.edu

For this compound, a pharmacophore model could be developed based on its docked conformation within a target's active site. This model would highlight the key features, such as the positions of the hydroxyl group (as a hydrogen bond donor/acceptor), the carbonyl oxygen of the ester (as a hydrogen bond acceptor), and the aromatic ring (as a hydrophobic feature). This pharmacophore model could then be used in virtual screening to identify other compounds that match these features, thereby increasing the chances of finding novel and potent inhibitors. The development of pharmacophore models has been successfully applied in the discovery of novel inhibitors for various targets, including Akt2. nih.gov

Potential Applications and Advanced Materials Science Contexts for Methyl 2 Allyloxy 6 Hydroxybenzoate

Role as a Building Block in Complex Chemical Syntheses

The structure of Methyl 2-(allyloxy)-6-hydroxybenzoate makes it a valuable intermediate for constructing more complex molecular architectures, primarily through the strategic manipulation of its allyl group.

A key transformation is the aromatic Claisen rearrangement, a powerful and well-studied capes.gov.brcapes.gov.br-sigmatropic rearrangement that forms a new carbon-carbon bond. organic-chemistry.orgnih.gov In this reaction, the allyl group attached to the ether oxygen migrates to the ortho-position of the aromatic ring upon heating. organic-chemistry.org This concerted pericyclic reaction transforms the aryl allyl ether into an ortho-allyl phenol (B47542), thus modifying the core carbon skeleton. scielo.org.bo For this compound, this would involve the migration of the allyl group to the C3 position, yielding Methyl 2,6-dihydroxy-3-allylbenzoate. This rearrangement serves as an effective method for the C-alkylation of phenols, a common step in the synthesis of various natural products and their analogues. nih.gov The kinetics and mechanism of such rearrangements can be influenced by the solvent and the electronic nature of the quinone ring, demonstrating the tunability of the reaction. rsc.org

This capacity for rearrangement makes the compound a useful starting point for creating highly substituted benzene (B151609) rings, which are core structures in many biologically active compounds and complex materials. The process illustrates how a relatively simple precursor can be used to generate significant molecular complexity in a single, thermally-induced step.

Table 1: Claisen Rearrangement of this compound This table is interactive. Click on the headers to sort.

| Starting Compound | Key Reaction | Potential Product | Significance |

|---|---|---|---|

| This compound | Aromatic Claisen Rearrangement | Methyl 3-allyl-2,6-dihydroxybenzoate | Forms a new C-C bond; creates a more complex, substituted phenolic structure. |

Exploration in Polymer Chemistry and Advanced Materials

The dual functionality of this compound provides multiple avenues for its use in polymer science, both as a monomer for creating functional polymers and as a precursor to specialized materials like liquid crystal alignment layers.

Liquid Crystal Polymers (LCPs) are a class of materials known for their exceptional mechanical properties and thermal stability, often based on p-hydroxybenzoic acid and related monomers. ulprospector.com A critical application in this field is the development of alignment layers that control the orientation of liquid crystal molecules in display devices. Research has shown that polymers featuring side chains with alkyl hydroxybenzoate moieties can induce uniform vertical alignment of liquid crystals.

While this specific compound has not been explicitly detailed in available studies, analogous systems provide a strong proof of concept. For instance, polystyrene modified with n-alkyl-p-hydroxybenzoate pendant groups has been systematically investigated as an LC orientation layer. These studies found that the length of the alkyl chain and the surface energy of the polymer film are critical factors in achieving the desired alignment. The allyl group in this compound can be considered a short, unsaturated alkyl chain, suggesting its potential to function similarly when incorporated as a side group in a polymer. Its inclusion could offer a route to creating novel LCPs or alignment layers with tailored surface properties.

The distinct reactivity of the allyl and hydroxyl groups allows the molecule to serve as a versatile precursor for functional monomers and cross-linking agents. Functional polymers can be synthesized either by polymerizing functional monomers directly or by modifying a pre-existing polymer. mdpi.com

The allyl group itself is a polymerizable functional group. Allyl monomers can undergo free-radical polymerization, although their reactivity patterns differ from more common vinyl monomers, often leading to polymers of lower molecular weight. researchgate.net This allows for the direct incorporation of the methyl hydroxybenzoate unit into a polymer backbone.

Alternatively, the hydroxyl group can be modified to introduce other polymerizable functionalities. For example, esterification with acryloyl chloride would transform the molecule into a highly reactive acrylate (B77674) monomer. This strategy is employed to create reactive mesogens for ultraviolet-transparent liquid crystal polymer networks.

Furthermore, the presence of the allyl group within a polymer chain provides a site for post-polymerization modification. Techniques such as selenium-catalyzed allylic C-H amination allow for the introduction of new functional groups onto the polymer backbone while preserving the double bond, enabling the synthesis of value-added materials from simpler polymer feedstocks. nih.govresearchgate.net This latent reactivity means that a polymer created from this compound could be cross-linked in a secondary step, enhancing its mechanical and thermal properties.

Table 2: Functional Groups and Their Potential in Polymer Synthesis This table is interactive. Click on the headers to sort.

| Functional Group | Type of Reaction | Potential Application |

|---|---|---|

| Allyl Group | Free-Radical Polymerization | Incorporation into a polymer backbone as a functional monomer. |

| Allyl Group | Post-Polymerization Modification | Site for cross-linking or further functionalization (e.g., amination). nih.gov |

| Hydroxyl Group | Esterification/Etherification | Attachment of other polymerizable groups (e.g., acrylates) to create a new monomer. |

Development as Advanced Chemical Probes and Tools for Molecular Research

The structural features of this compound make it a promising candidate for the development of advanced chemical probes, particularly fluorescent sensors. A successful probe often combines a signaling unit (like a fluorophore) with a reactive "trigger" that responds to a specific analyte.

The methyl hydroxybenzoate core of the molecule is structurally related to methyl salicylate, which is fluorescent. The key feature, however, is the allyl ether group. Research has demonstrated that allyl ethers can serve as highly effective reaction sites for fluorescent probes designed to detect carbon monoxide (CO) in living cells. capes.gov.brnih.gov The detection mechanism is based on a palladium-catalyzed Tsuji-Trost reaction, where the allyl group is cleaved in the presence of CO. nih.gov This cleavage "uncages" the fluorophore, leading to a distinct, "turn-on" fluorescent signal. nih.govnih.gov Using an allyl ether linkage is advantageous over an allyl ester, as it avoids potential interference from esterase enzymes present in biological systems. nih.gov

Given that this compound contains both a potentially fluorescent phenolic core and the required allyl ether trigger, it represents an ideal scaffold for designing a new class of CO-selective fluorescent probes. Such tools are invaluable for studying the role of CO, a crucial gasotransmitter, in various biological processes. The development of such probes highlights a shift towards creating smart molecular tools that can be used to visualize and understand complex biological systems. doi.org

Q & A

Q. What are the common synthetic routes for Methyl 2-(allyloxy)-6-hydroxybenzoate, and how can researchers optimize reaction conditions?

The synthesis typically involves sequential functionalization of the benzoate core. A standard approach includes:

Protection of the hydroxyl group : Use allyl bromide under basic conditions (e.g., K₂CO₃ in acetone) to introduce the allyloxy group at position 2 .

Esterification : Methylation of the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide) .

Deprotection (if needed) : Selective removal of protecting groups under mild acidic or basic conditions to retain the hydroxyl group at position 6 .

Optimization Tips :

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.3–6.8 ppm (aromatic protons), δ 4.5–5.2 ppm (allyloxy protons), and δ 3.8–3.9 ppm (methoxy group) confirm substitution patterns .

- ¹³C NMR : Signals for carbonyl (δ ~168 ppm) and allyl carbons (δ ~115–135 ppm) .

- UV/Vis Spectroscopy : Absorbance maxima near 240–310 nm (π→π* transitions in aromatic/allyl systems) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 222.2 (C₁₁H₁₀O₄) .

Q. What are the stability considerations for storing and handling this compound?

- Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the ester or allyloxy groups .

- Stability Tests :

Advanced Research Questions

Q. How does the allyloxy group influence the compound’s reactivity in Diels-Alder or Claisen rearrangement reactions?

The allyloxy moiety acts as a dienophile in Diels-Alder reactions. For example:

- Diels-Alder : React with electron-rich dienes (e.g., furan derivatives) at 80–100°C to form bicyclic adducts, useful in natural product synthesis .

- Claisen Rearrangement : Heat (120–150°C) induces rearrangement to form 2-allyl-6-hydroxybenzoic acid derivatives, enabling access to γ,δ-unsaturated ketones .

Methodological Insight : - Use DFT calculations to predict regioselectivity and transition states .

Q. How can structural modifications of this compound enhance its bioactivity in pharmacological studies?

- Fluorination : Introduce fluorine at position 4 to improve metabolic stability and membrane permeability (observed in analogues like 6-fluoro-benzoates) .

- Glycosylation : Replace the hydroxyl group at position 6 with a β-D-glucopyranosyl moiety to create a prodrug with enhanced solubility .

Validation : - Perform in vitro assays (e.g., enzyme inhibition) and compare IC₅₀ values of derivatives .

Q. How should researchers address contradictions in spectral data or synthetic yields during method development?

- Data Discrepancies :

- Troubleshooting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.